molecular formula C24H26N2O5S2 B6478370 methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941892-85-9

methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6478370
CAS No.: 941892-85-9
M. Wt: 486.6 g/mol
InChI Key: RVDJKFFFPCOLOP-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene backbone modified with a sulfamoyl group, substituted aromatic rings (3,4-dimethylphenyl and 2,3-dimethylphenyl), and a carbamoyl-linked methyl ester. However, direct studies on this compound are sparse in the provided evidence, necessitating comparative analysis with structurally or functionally related compounds.

Properties

IUPAC Name

methyl 3-[[2-(2,3-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-15-9-10-19(13-17(15)3)26(14-22(27)25-20-8-6-7-16(2)18(20)4)33(29,30)21-11-12-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJKFFFPCOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiophene core substituted with a methyl ester and sulfonamide groups. The presence of multiple aromatic rings and functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can lead to increased potency against specific pathogens .

CompoundMIC (mg/mL)Target Organism
Compound A0.004–0.03E. cloacae
Compound B0.015B. cereus
Compound C0.20S. aureus

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was measured using DPPH and ABTS assays, with results indicating a comparable efficacy to established antioxidants such as vitamin C .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Analogous compounds have shown strong inhibition of mushroom tyrosinase, with IC50 values significantly lower than those of standard inhibitors like kojic acid. This suggests potential applications in skin whitening formulations and the treatment of hyperpigmentation disorders .
  • Antibacterial Mechanisms : The antibacterial activity is thought to arise from the inhibition of bacterial cell wall synthesis and interference with metabolic pathways due to the sulfonamide moiety .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study involving several analogs of the compound demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The most effective analog achieved an MIC of 0.004 mg/mL against E. cloacae, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In cellular assays using B16F10 murine melanoma cells, certain analogs were found to exhibit low cytotoxicity at concentrations below 20 µM over 72 hours, suggesting a favorable safety profile for further development in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), which indicates its potential for anti-inflammatory properties. Research has shown that compounds with similar structures exhibit significant biological activity due to their ability to inhibit cyclooxygenase enzymes involved in the inflammatory process .

Case Studies

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of thiophene compounds can effectively reduce inflammation in animal models. For instance, the introduction of sulfamoyl groups has been linked to enhanced anti-inflammatory effects, potentially making this compound a candidate for further development as an NSAID .
  • Cancer Research : The compound’s structural analogs have been investigated for their cytotoxic effects on various cancer cell lines. Initial findings suggest that modifications in the thiophene ring can lead to increased potency against specific cancer types, warranting further exploration of methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate in oncological studies.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Research Insights

  • Organic Electronics : Compounds with thiophene units are known for their electrical conductivity and stability. Research has indicated that incorporating this compound into polymer matrices can enhance charge transport properties, making it a valuable component in organic light-emitting diodes (OLEDs) and solar cells.

Biochemical Research

As a research tool, this compound can be utilized in various biochemical assays to study enzyme interactions and metabolic pathways.

Experimental Applications

  • Enzyme Inhibition Studies : The sulfonamide group within the compound suggests potential as an enzyme inhibitor. It can be used to explore its effects on specific enzymes involved in metabolic pathways or signal transduction processes.
  • Cellular Mechanism Investigations : The incorporation of this compound into cellular models can help elucidate its mechanism of action at the molecular level, providing insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares structural motifs with sulfonylurea-based herbicides, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (listed in Pesticide Chemicals Glossary, 2001) . These analogues feature:

  • A methyl ester group.
  • A sulfonylurea bridge.
  • Substituted triazine or benzoyl rings.

Key Differences :

Backbone Heterocycle : The target compound uses a thiophene ring instead of triazine or benzene, which may alter electronic properties and binding affinity.

Substituents : The 3,4- and 2,3-dimethylphenyl groups introduce steric bulk compared to the methoxy or trifluoroethoxy groups in sulfonylurea herbicides.

Pharmacological and Agrochemical Relevance

Sulfonylurea herbicides (e.g., metsulfuron methyl) inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . The target compound’s sulfamoyl group could mimic this mechanism, but its thiophene core and substituted aromatics may confer distinct physicochemical properties:

Property Target Compound Metsulfuron Methyl Triflusulfuron Methyl
Core Structure Thiophene Benzene + Triazine Benzene + Triazine
Solubility Likely low (due to bulky dimethyl groups) Moderate (polar substituents) Low (trifluoroethoxy group)
Enzyme Target Hypothesized ALS inhibition ALS inhibition (confirmed) ALS inhibition (confirmed)
Metabolic Stability Potentially higher (steric protection) Moderate Low (rapid degradation)

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage conditions (e.g., –20°C under argon) should prevent hydrolysis. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

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